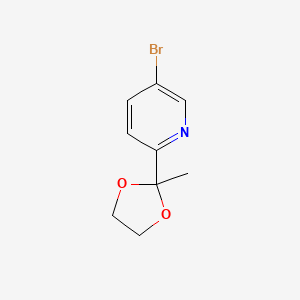
5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine
Descripción general
Descripción
5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine is a chemical compound with the CAS Number: 287116-76-1 . It has a molecular weight of 244.09 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine consists of a pyridine ring substituted with a bromine atom and a 2-methyl-1,3-dioxolan-2-yl group .Physical And Chemical Properties Analysis
The compound is solid in its physical form . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine is utilized in the synthesis of various complex compounds. For instance, it reacts with pyridine and aqueous potassium carbonate to produce specific pyridinium ylides. These compounds are significant in the synthesis of Meldrum’s acid derivatives, a crucial intermediate in various chemical syntheses (Kuhn, Al-Sheikh, & Steimann, 2003).
Building Blocks for Heterocyclic Systems
The compound serves as a precursor for the synthesis of heterocyclic systems. For example, it forms specific imidazo[1,2-a]pyridin-2-yl-2-propanol when reacted with 2-aminopyridine. These heterocyclic systems have wide applications in pharmaceuticals and materials science (Bogolyubov, Chernysheva, & Semenov, 2004).
Role in Structural Analysis
This compound is also significant in crystallography and structural analysis. Studies on similar bromo-substituted pyridines have revealed details about molecular structure and conformation, crucial for understanding the properties of these compounds (Kandri Rodi et al., 2013).
Photophysical Properties and Ligand Behavior
In the field of photophysics, derivatives of 5-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine are used to study the color tuning of iridium tetrazolate complexes. These studies are pivotal for the development of new materials for organic light-emitting devices (Stagni et al., 2008).
Synthesis of Novel Pyridine-Based Derivatives
This compound is also instrumental in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. Such reactions are crucial in the field of organic chemistry and are used to produce various biologically active compounds (Ahmad et al., 2017).
Propiedades
IUPAC Name |
5-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(12-4-5-13-9)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUQSFOCAUQIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730476 | |
| Record name | 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
CAS RN |
214701-33-4 | |
| Record name | 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



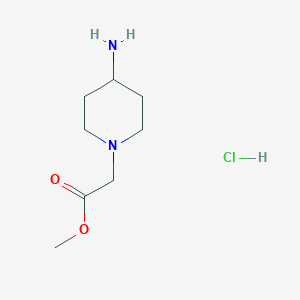
![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)
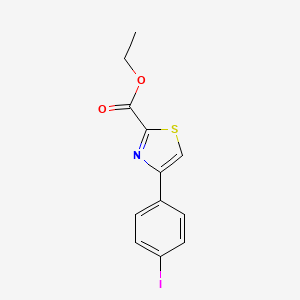
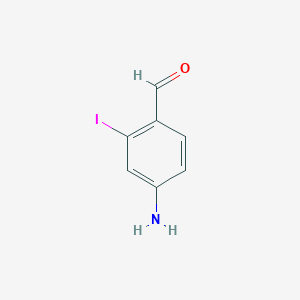

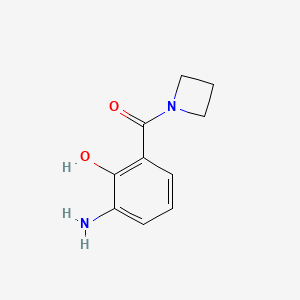
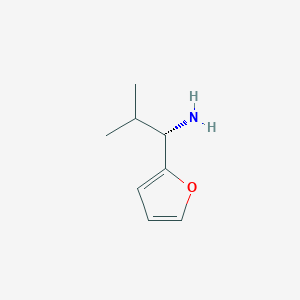
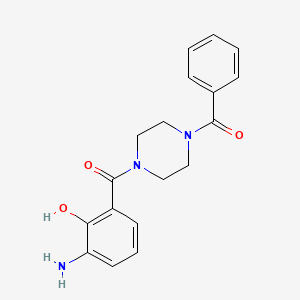
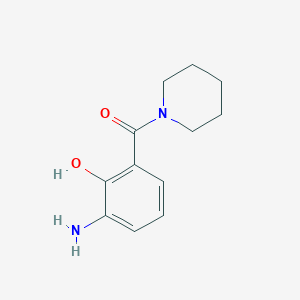
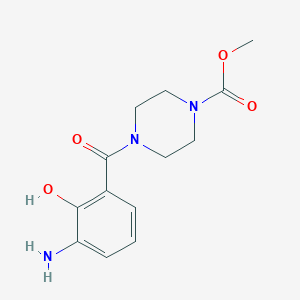
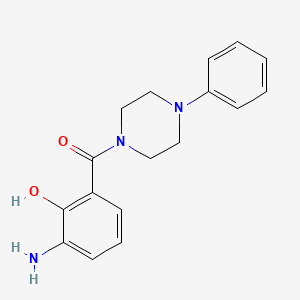
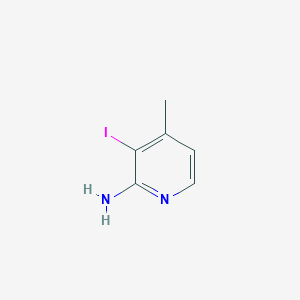
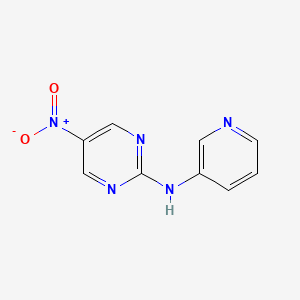
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)